molecular formula C11H23N3 B1344628 1-(1-Methylpiperidin-4-yl)piperidin-4-amine CAS No. 1038974-36-5

1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Cat. No.: B1344628
CAS No.: 1038974-36-5
M. Wt: 197.32 g/mol
InChI Key: YVDWTMIIEURGAN-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Substituting Agents: Alkyl halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .

Comparison with Similar Compounds

  • 1-Methyl-4-piperidinamine
  • 4-Aminopiperidine
  • 1-Boc-4-piperidone
  • N-Methyl-4-piperidinol

Comparison: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings, which provide distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-Methyl-4-piperidinamine has a single piperidine ring, making it less versatile in certain synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWTMIIEURGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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